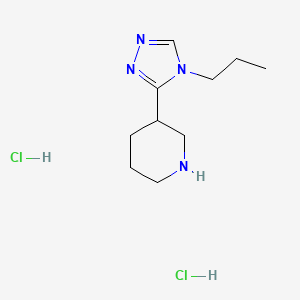

3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Description

Properties

IUPAC Name |

3-(4-propyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4.2ClH/c1-2-6-14-8-12-13-10(14)9-4-3-5-11-7-9;;/h8-9,11H,2-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXCFJAJZUHGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NN=C1C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride typically involves the formation of the triazole ring followed by the attachment of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the reaction of a propyl-substituted hydrazine with a suitable nitrile to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the triazole or piperidine rings.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole oxides, while substitution reactions could introduce various functional groups onto the triazole or piperidine rings.

Scientific Research Applications

Biological Activities

Antifungal Activity

Research indicates that triazole derivatives exhibit antifungal properties. Specifically, compounds with a triazole moiety can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism makes them effective against various fungal infections, particularly in agricultural applications where they are used as fungicides .

Antimicrobial Properties

In addition to antifungal activity, this compound has shown potential antimicrobial effects. Studies have indicated that triazole compounds can exhibit activity against a range of bacteria and could be developed into new antibiotics to combat resistant strains .

Neuropharmacological Effects

The piperidine structure is associated with various neuropharmacological effects. Research has suggested that derivatives of piperidine can influence neurotransmitter systems and may have implications in treating neurological disorders such as anxiety and depression .

Applications in Medicinal Chemistry

-

Drug Development

The compound's structure allows for modifications that can enhance its pharmacokinetic properties. Researchers are exploring its potential as a lead compound in the development of new therapeutic agents targeting fungal infections and bacterial diseases. -

Agricultural Uses

Due to its antifungal properties, this compound is being investigated as a potential fungicide in agriculture. Its effectiveness against plant pathogens can contribute to crop protection strategies and improve yield .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

- Salt Forms: Dihydrochloride salts (e.g., target compound) generally exhibit higher solubility in polar solvents compared to monohydrochloride analogs (e.g., methyl-substituted derivative) .

Positional Isomers and Scaffold Modifications

Key Observations :

- Positional Isomerism : The 4-triazolyl-piperidine isomer (CAS 1401425-75-9) shares the same molecular weight as the target compound but may exhibit distinct pharmacological profiles due to altered steric and electronic interactions .

- Functional Group Variations : The thioether analog (CAS 1864063-09-1) introduces sulfur, which could influence redox activity or metal-binding capacity .

Research and Commercial Relevance

- Synthetic Challenges : Derivatives like 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride (CAS 1305712-63-3) require multi-step syntheses, often involving cyclopropanation or triazole ring formation .

- Discontinuation Trends : Many analogs (e.g., methoxyethyl-substituted derivatives) are marked as "discontinued" in commercial catalogs, reflecting shifting research priorities or synthesis difficulties .

Biological Activity

3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a triazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a triazole moiety, both of which are known for their diverse biological properties, including antibacterial, antifungal, and anticancer activities.

- Formula : C₁₀H₂₀Cl₂N₄

- CAS Number : 1332528-89-8

- Molecular Weight : 267.20 g/mol

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of triazole derivatives. The compound this compound has shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, research indicates that triazole compounds can exhibit minimum inhibitory concentrations (MICs) in the range of 0.12 to 1.95 µg/mL against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 0.5 |

| S. aureus | 0.75 | |

| Pseudomonas aeruginosa | 1.0 |

Antifungal Activity

Triazoles are also recognized for their antifungal properties. The compound has been tested against various fungi, demonstrating efficacy comparable to established antifungal agents. The mechanism of action is believed to involve the inhibition of fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis .

Antioxidant Activity

Research has also explored the antioxidant potential of triazole derivatives. Compounds similar to this compound have shown promising results in reducing oxidative stress markers in vitro. For example, assays such as DPPH and ABTS have indicated significant radical scavenging activity .

Study on Antibacterial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antibacterial efficacy of this compound against clinically relevant strains. The study utilized both planktonic and biofilm-forming bacteria to assess the compound's effectiveness.

Findings :

- The compound exhibited a notable reduction in bacterial viability in biofilm assays.

- It outperformed several conventional antibiotics in terms of potency against resistant strains.

Study on Anticancer Properties

Another significant area of research involves the anticancer potential of triazole derivatives. In vitro studies have demonstrated that certain compounds within this class can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride?

Answer:

The synthesis of triazole-piperidine derivatives typically involves cyclocondensation reactions. For example:

- Step 1: Reacting piperidine precursors with propyl-substituted triazole intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile).

- Step 2: Acidic workup (e.g., HCl) to isolate the dihydrochloride salt.

- Key Considerations:

| Synthetic Method | Reagents/Conditions | Reference |

|---|---|---|

| Cyclocondensation | Piperidine, propyl-triazole, DMF, Δ | |

| Salt Formation | HCl (gaseous or aqueous) |

Basic: What analytical techniques are critical for structural elucidation of this compound?

Answer:

A multi-technique approach is essential:

- X-ray Crystallography: Resolve the 3D structure using SHELXL/SHELXS for refinement . ORTEP-3 or WinGX can visualize hydrogen bonding and packing motifs .

- NMR Spectroscopy:

- Mass Spectrometry: High-resolution ESI-MS to validate molecular weight (expected [M+H]+: ~286.2 g/mol) .

Advanced: How can researchers address discrepancies in crystallographic data during refinement?

Answer:

Contradictions in data (e.g., poor R-factors, twinning) require:

- Data Reprocessing: Use SHELXC/D/E to reindex frames or apply scaling corrections for absorption effects .

- Twinning Analysis: Employ PLATON or CrysAlisPro to detect and model twin domains .

- Hydrogen Placement: Refine H-atom positions using riding models or difference Fourier maps .

Example Workflow:

Collect high-resolution data (d ≤ 0.8 Å).

Apply TWINLAW in SHELXL to identify twin laws.

Use restraints for disordered propyl or piperidine groups .

Advanced: What computational strategies predict the compound’s biological interactions?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., neurotransmitter receptors, common for triazole-piperidine derivatives) .

- MD Simulations: Run 100-ns simulations (GROMACS/AMBER) to assess stability in aqueous or membrane environments .

- QSAR Modeling: Corlate substituent effects (e.g., propyl chain length) with activity using descriptors like logP and polar surface area .

| Parameter | Value | Tool |

|---|---|---|

| LogP | ~1.2 (predicted) | MarvinSketch |

| Polar Surface Area | ~65 Ų | ChemAxon |

Basic: What safety protocols are essential for handling this dihydrochloride salt?

Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods during synthesis to avoid HCl vapor exposure .

- Spill Management: Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

- First Aid:

- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.

- Skin Contact: Rinse with water for 15 minutes .

Advanced: How can reaction conditions be optimized to enhance purity and scalability?

Answer:

- DoE (Design of Experiments): Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., p-TsOH) to identify optimal parameters .

- In-line Analytics: Use FTIR or HPLC to monitor reaction progress (e.g., track triazole intermediate at 254 nm) .

- Scale-up Challenges:

Basic: How is the compound’s stability assessed under different storage conditions?

Answer:

- Accelerated Stability Studies:

- Light Sensitivity: Conduct photostability tests (ICH Q1B guidelines) with UV/Vis exposure .

Advanced: What strategies resolve NMR signal overlap in piperidine-triazole systems?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.